molecular formula C14H20BrNO2 B2577259 4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396843-34-7

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No. B2577259
CAS RN: 1396843-34-7
M. Wt: 314.223
InChI Key: XEJAPDTUCRRGSS-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular formula of 4-bromo-N,N-dimethylbenzamide is C9H10BrNO . It has an average mass of 228.086 Da and a monoisotopic mass of 226.994568 Da .


Chemical Reactions Analysis

The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of bromo benzamide derivatives often involve complex chemical processes, aimed at producing compounds with specific properties or activities. For example, the synthesis of novel N-allyl-4-piperidyl benzamide derivatives has been reported, highlighting a method for creating non-peptide CCR5 antagonists, which are significant in the context of therapeutic applications such as HIV infection management (Cheng De-ju, 2014).

Antifungal Activity

Research into benzamide derivatives has also explored their potential antifungal properties. Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were synthesized and tested against various fungi and yeasts, showing promising antifungal activity (Ienascu et al., 2018). This suggests potential applications in agriculture and medicine, where controlling fungal pathogens is crucial.

properties

IUPAC Name

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)12(17)8-9-16-13(18)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJAPDTUCRRGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

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